molecular formula C20H19FN4O B11660691 3-(4-fluorophenyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

3-(4-fluorophenyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Cat. No.: B11660691
M. Wt: 350.4 g/mol
InChI Key: KAYVHUVMVSRMLP-WSDLNYQXSA-N
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Description

3-(4-fluorophenyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a fluorophenyl group, and a propan-2-yl phenyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring and the introduction of the fluorophenyl and propan-2-yl phenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and fluorinated aromatic compounds. The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, with catalysts like acetic acid to facilitate the condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms with different functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-fluorophenyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
  • 3-(4-bromophenyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
  • 3-(4-methylphenyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19FN4O

Molecular Weight

350.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19FN4O/c1-13(2)15-5-3-14(4-6-15)12-22-25-20(26)19-11-18(23-24-19)16-7-9-17(21)10-8-16/h3-13H,1-2H3,(H,23,24)(H,25,26)/b22-12+

InChI Key

KAYVHUVMVSRMLP-WSDLNYQXSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

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